molecular formula C40H44O8Si B12687807 2,2',2'',2'''-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) CAS No. 94237-09-9

2,2',2'',2'''-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone)

Cat. No.: B12687807
CAS No.: 94237-09-9
M. Wt: 680.9 g/mol
InChI Key: WLGKVFMTMUATFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’,2’‘,2’‘’-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) is a complex organic compound with the molecular formula C40H44O8Si and a molecular weight of 680.86 g/mol . This compound is characterized by its silanetetrayltetrakis(oxy) core, which is bonded to four 2-methylpropiophenone groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’‘,2’‘’-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) involves the reaction of silanetetrayltetrakis(oxy) with 2-methylpropiophenone under controlled conditions. The reaction typically requires a catalyst to facilitate the bonding process and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’,2’‘,2’‘’-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

2,2’,2’‘,2’‘’-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’,2’‘,2’‘’-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) involves its interaction with specific molecular targets. The compound’s silanetetrayltetrakis(oxy) core allows it to form stable complexes with various substrates, facilitating chemical reactions. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and other proteins to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • Tetrakis(2-methyl-1-oxo-1-phenylpropan-2-yl) silicate
  • Silicic acid (H4SiO4), tetrakis(1,1-dimethyl-2-oxo-2-phenylethyl) ester

Uniqueness

2,2’,2’‘,2’‘’-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) is unique due to its specific structural configuration, which imparts distinct chemical properties. Unlike similar compounds, it has a higher molecular weight and a more complex structure, making it suitable for specialized applications in research and industry .

Properties

CAS No.

94237-09-9

Molecular Formula

C40H44O8Si

Molecular Weight

680.9 g/mol

IUPAC Name

tetrakis(2-methyl-1-oxo-1-phenylpropan-2-yl) silicate

InChI

InChI=1S/C40H44O8Si/c1-37(2,33(41)29-21-13-9-14-22-29)45-49(46-38(3,4)34(42)30-23-15-10-16-24-30,47-39(5,6)35(43)31-25-17-11-18-26-31)48-40(7,8)36(44)32-27-19-12-20-28-32/h9-28H,1-8H3

InChI Key

WLGKVFMTMUATFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC=CC=C1)O[Si](OC(C)(C)C(=O)C2=CC=CC=C2)(OC(C)(C)C(=O)C3=CC=CC=C3)OC(C)(C)C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.